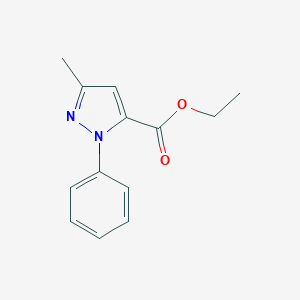

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Übersicht

Beschreibung

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.26 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a phenyl group and an ethyl ester . The SMILES representation of the molecule isCCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C . Physical and Chemical Properties Analysis

This compound appears as a white to cream or pale yellow crystalline powder . It has a density of 1.13 and a boiling point of 351°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a compound that has been utilized in various chemical synthesis processes, indicating its versatility in organic chemistry. For instance, it has been involved in reactions to produce pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, showcasing its reactivity and potential for creating diverse heterocyclic compounds (Ghozlan et al., 2014). Additionally, its derivatives have been synthesized for the creation of novel thiophene-based bis-heterocyclic monoazo dyes, further expanding its application in the field of dye chemistry (Karcı & Karcı, 2012).

Heterocyclic Compound Development

The compound has been a key precursor in the development of various heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For example, its reaction with different hydrazines has led to the synthesis of a range of pyrazole derivatives, highlighting its role in creating bioactive molecules and potential therapeutic agents (Kurihara et al., 1980).

Fluorescent Brightening Agents

This compound has also been used in the synthesis of fluorescent brightening agents. By undergoing various condensation reactions, it contributes to the creation of compounds that enhance the brightness and whiteness of materials, which is particularly useful in the textile industry (Tagdiwala & Rangnekar, 2007).

Fluorination Studies

Studies on selective fluorination of derivatives of this compound have provided insights into the selective introduction of fluorine atoms into heterocyclic compounds. This research contributes to the field of organofluorine chemistry, which is significant for pharmaceutical and agrochemical development (Makino & Yoshioka, 1988).

Eigenschaften

IUPAC Name |

ethyl 5-methyl-2-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)14-15(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKCPDKGPSNLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372622 | |

| Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81153-63-1 | |

| Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B183159.png)

![3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183167.png)

![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)